molecular formula C6H9N3 B014905 2-Hydrazinyl-5-Methylpyridine CAS No. 4931-01-5

2-Hydrazinyl-5-Methylpyridine

Cat. No.: B014905
CAS No.: 4931-01-5
M. Wt: 123.16 g/mol
InChI Key: PNVWNMCAGZBUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-5-Methylpyridine is a chemical compound with the molecular formula C6H9N3. It is a derivative of pyridine, characterized by the presence of a hydrazine group at the second position and a methyl group at the fifth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazinyl-5-Methylpyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0°C to 150°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of halopyridines and hydrazine hydrate under controlled conditions to ensure high yield and purity. The reaction conditions are optimized based on the structure of the initial halogen-substituted pyridine .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-5-Methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydrazinyl-5-Methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-Methylpyridine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Comparison with Similar Compounds

  • 2-Hydrazinylpyridine
  • 2-Hydrazinyl-3-Methylpyridine
  • 2-Hydrazinyl-4-Methylpyridine

Comparison: 2-Hydrazinyl-5-Methylpyridine is unique due to the specific positioning of the methyl group at the fifth position on the pyridine ring. This structural feature influences its reactivity and the types of reactions it undergoes, making it distinct from other hydrazinylpyridine derivatives .

Properties

IUPAC Name

(5-methylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVWNMCAGZBUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399987
Record name 2-Hydrazinyl-5-Methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-01-5
Record name 2-Hydrazinyl-5-Methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.0 g (7.8 mmol) 2-chloro-5-methylpyridine are stirred under reflux in 5.7 ml (5.9 g, 117.6 mmol) hydrazine hydrate for 12 h. 10 ml ethylene glycol monoethyl ether are added to the cooled reaction mixture and the solvent is then removed completely on a rotary evaporator. This working step is repeated twice, methylene chloride is then added to the residue, the precipitate is filtered off, the filtrate is concentrated in vacuo and the residue is dried in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.7 ml (5.9 g, 117.6 mmol) of hydrazine hydrate are added to 1.0 g (7.8 mmol) of 2-chloro-5-methylpyridine, and the mixture is stirred at boiling point (bath temperature 150° C.) for 16 h. The reaction mixture is cooled and then concentrated on a rotary evaporator, and the residue is co-evaporated three times with in each case 10 ml of ethylene glycol monoethyl ether. The residue is then taken up in dichloromethane, the precipitate is separated off and the filtrate is concentrated under reduced pressure.
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-5-Methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Hydrazinyl-5-Methylpyridine
Reactant of Route 3
2-Hydrazinyl-5-Methylpyridine
Reactant of Route 4
2-Hydrazinyl-5-Methylpyridine
Reactant of Route 5
2-Hydrazinyl-5-Methylpyridine
Reactant of Route 6
Reactant of Route 6
2-Hydrazinyl-5-Methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.